
3,4-Dibromo-2-(methylthio)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2-(methylthio)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methylthio group in the 3,4-positions of the thiophene ring makes this compound particularly interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-2-(methylthio)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Applications De Recherche Scientifique
3,4-Dibromo-2-(methylthio)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2-(methylthio)thiophene depends on the specific application and the target moleculeThese interactions can lead to the formation of covalent bonds or the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene with similar reactivity but different substitution pattern.
3,4-Dibromothiophene: Lacks the methylthio group, making it less versatile in certain applications.
2,5-Dibromo-3-methylthiophene: Similar structure but different bromination pattern, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-2-(methylthio)thiophene is unique due to the presence of both bromine atoms and a methylthio group, which provides a combination of reactivity and functionalization options not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propriétés
Formule moléculaire |
C5H4Br2S2 |
|---|---|
Poids moléculaire |
288.0 g/mol |
Nom IUPAC |
3,4-dibromo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H4Br2S2/c1-8-5-4(7)3(6)2-9-5/h2H,1H3 |
Clé InChI |
QENQITXWTCIJKO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CS1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



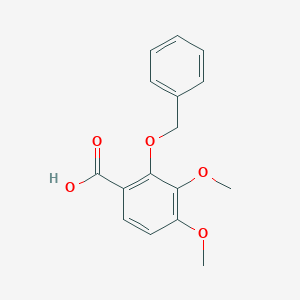
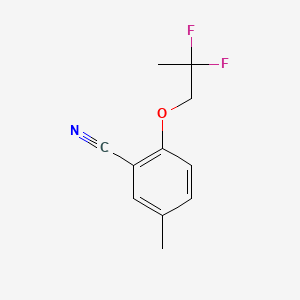
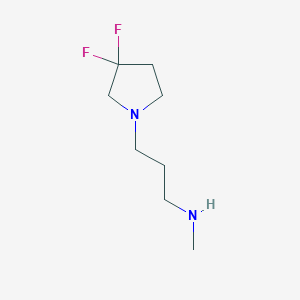
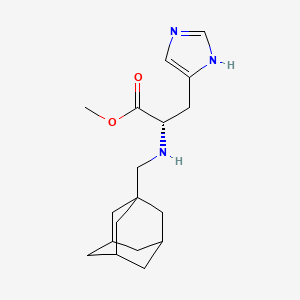
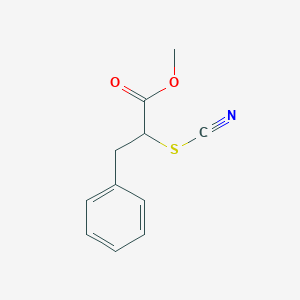

![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)



![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
